molecular formula C10H12BNO3 B151542 3-Methacrylamidophenylboronic acid CAS No. 48150-45-4

3-Methacrylamidophenylboronic acid

Cat. No. B151542
CAS RN: 48150-45-4
M. Wt: 205.02 g/mol
InChI Key: GBBUBIKYAQLESK-UHFFFAOYSA-N
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Description

3-Methacrylamidophenylboronic acid is a chemical compound that serves as a crucial building block for creating functional polymers. Its significance lies in its boronic acid group, which can interact with various substrates, making it a versatile monomer for polymer synthesis. However, the synthesis of acrylamido boronic acids like 3-methacrylamidophenylboronic acid has been challenged by inefficient synthetic strategies and the propensity for unwanted polymerization during preparation .

Synthesis Analysis

A two-step deprotection strategy has been reported to synthesize 2-, 3-, and 4-methacrylamido phenylboronic acids with high yield and purity. This method involves the deprotection of pinacolato methacrylamido phenylene boronic esters. The process has been optimized to prevent premature polymerization, which has historically been a problem, thus allowing for the successful incorporation of these monomers into polymers .

Molecular Structure Analysis

The molecular structure of 3-methacrylamidophenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a methacrylamide moiety. This structure is pivotal for its reactivity and ability to form polymers with specific properties. The boronic acid group, in particular, is known for its ability to form reversible covalent bonds with diols, including sugars, which can be exploited in sensor applications and dynamic materials .

Chemical Reactions Analysis

The boronic acid group in 3-methacrylamidophenylboronic acid can participate in various chemical reactions, including the formation of cyclic esters with diols and the catalysis of dehydrative condensation reactions between carboxylic acids and amines. The ortho-substituent on phenylboronic acids, similar to the one in 3-methacrylamidophenylboronic acid, has been shown to play a crucial role in catalysis by preventing the coordination of amines to the boron atom, thus accelerating amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methacrylamidophenylboronic acid derivatives are influenced by their molecular structure. For instance, polymers derived from methacrylamido phenylboronic acids exhibit responsiveness to environmental factors such as pH, temperature, ionic strength, and glucose concentration. These properties are particularly evident in hydrogels, where the equilibrium swelling ratios and drug release behaviors can be finely tuned by adjusting the external conditions. This makes them suitable for applications in controlled drug delivery systems .

Scientific Research Applications

1. Solid-Phase Extraction of Glycopeptides/Glycoproteins

3-Methacrylamidophenylboronic acid (3-MAPBA) has been utilized in the development of poly(glycidyl methacrylate-co-ethylene dimethacrylate) microspheres. These microspheres, functionalized with 3-aminophenylboronic acid, demonstrate excellent adsorption efficiency and capacity for glycoproteins, making them suitable for enriching glycopeptides from complex biological samples like human serum (Zhang et al., 2017).

2. Glucose-Sensitive Hydrogels

Hydrogels containing methacrylamidophenylboronic acid (MPBA) show significant swelling variations in response to glucose and fructose concentrations. Such hydrogels are useful for nonenzymatic glucose sensing, as they exhibit different swelling behaviors for different sugars at varying pH levels (Kim, Mujumdar, & Siegel, 2013).

3. Insulin Delivery at Physiological pH

3-MAPBA-based amphiphilic block glycopolymer nanoparticles exhibit glucose-responsive properties, making them potential candidates for insulin delivery in diabetes treatment. These nanoparticles can swell in response to varying glucose concentrations, demonstrating their potential for regulated insulin release (Guo et al., 2014).

4. Cancer Cell Capture

3-Aminophenylboronic acid (APBA) derivative dendrimer-functionalized copolymers have been developed for the efficient isolation of tumor cells. The dendrimers provide amino groups that bond with sialic acid in the cytomembrane, significantly improving cell capture efficiency (Zhang, Gao, & Zhang, 2016).

5. Glucose-Mediated Insulin Release

Polymers incorporating 3-methacrylamidophenylboronic acid show enhanced glucose-responsive insulin release at physiological pH. The presence of glucose causes these polymers to disintegrate, facilitating insulin release (Mohsin, Haik, & Abdulrehman, 2018).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling MAPBA . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

[3-(2-methylprop-2-enoylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBUBIKYAQLESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197442
Record name 3-Methacrylamidophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methacrylamidophenylboronic acid

CAS RN

48150-45-4
Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic acid
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Record name 3-Methacrylamidophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
J Lee, KC Hernandez, S Kim, M Herrera-Alonso - Langmuir, 2023 - ACS Publications
… of ring-opening polymerization (ROP) of d,l-lactide and the sequential reversible addition–fragmentation chain-transfer (RAFT) polymerization of 3-methacrylamidophenylboronic acid (…
Number of citations: 3 pubs.acs.org
TA Asoh, K Takaishi, A Kikuchi - Journal of Materials Chemistry B, 2015 - pubs.rsc.org
… PVA hydrogels adhered to each other following the electrophoretic manipulation of poly(3-methacrylamidophenylboronic acid-co-N,N-dimethylacrylamide) copolymers at the interface of …
Number of citations: 15 pubs.rsc.org
MA Mohsin, Y Haik, T Abdulrehman - Polymer Science, Series A, 2018 - Springer
… prepared using different concentrations of 3-methacrylamidophenylboronic acid (MAAPBA). The … With an increase in concentration of 3-methacrylamidophenylboronic acid, the glucose …
Number of citations: 3 link.springer.com
D Shno, A Kubo, Y Murata, Y Koyama… - Journal of …, 1996 - Taylor & Francis
… The PBA-based polymer was formed by free-radical copolymerization of 3-methacrylamidophenylboronic acid (MAPB) with comonomers, N,N-dimethylaminopropylacrylamide (…
Number of citations: 56 www.tandfonline.com
A Kikuchi, K Suzuki, O Okabayashi, H Hoshino… - Analytical …, 1996 - ACS Publications
… Taking these results into consideration, we synthesized a copolymer composed of 3-methacrylamidophenylboronic acid, (N,N-dimethylamino)propylacrylamide, N,N-dimethylacrylamide…
Number of citations: 218 pubs.acs.org
W Zhang, Z Yang, M Zhang, J He, S Li… - Journal of Materials …, 2023 - pubs.rsc.org
… 1, Step (1) and Step (2) show the synthesis route and structure of monomer 3-methacrylamidophenylboronic acid (AAPBA) and the copolymer PB. The results of 1 H NMR measurement …
Number of citations: 5 pubs.rsc.org
RA Siegel, Y Gu, A Baldi, B Ziaie - Macromolecular Symposia, 2004 - Wiley Online Library
… We prepared hydrogels consisting of 20 mol% 3methacrylamidophenylboronic acid (MPBA: see Fig. 1), 80 mol% acrylamide (AAm), with methylene bisacrylamide as crosslinker, mixed …
Number of citations: 51 onlinelibrary.wiley.com
D Shiino, Y Murata, K Kataoka, Y Koyama… - Biomaterials, 1994 - Elsevier
A new glucose-responsive insulin delivery system composed of phenylboronic acid (PBA) groups was prepared and investigated. Complexation of various diol-containing molecules …
Number of citations: 195 www.sciencedirect.com
JN Cambre, BS Sumerlin - Polymer, 2011 - Elsevier
… Okano and coworkers prepared a copolymer of N,N-dimethylacrylamide (DMA), 3-methacrylamidophenylboronic acid (MAPBA), 3-dimethylaminopropyl acrylamide (DMAPAA), and n-…
Number of citations: 414 www.sciencedirect.com
WLA Brooks, BS Sumerlin - Chemical reviews, 2016 - ACS Publications
… (90) As shown in Figure 16, Sugnaux and Klok used direct surface RAFT polymerization to grow brushes of 3-methacrylamidophenylboronic acid on the surfaces of silica QCM devices, …
Number of citations: 749 pubs.acs.org

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